molecular formula C16H12ClN3O3 B2785715 N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-07-8

N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2785715
CAS No.: 886900-07-8
M. Wt: 329.74
InChI Key: GTEWAHCNEHHKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a potent and ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular efficacy against the PIM-1 isoform. The PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its research value by blocking the phosphorylation of PIM kinase substrates, thereby inducing cell cycle arrest and promoting apoptosis in cancer cell lines. Its specific scaffold has been explored for the development of novel anti-cancer therapeutics, with studies demonstrating its ability to inhibit the growth of human leukemia cells, such as K562 and MV4-11, by targeting the PIM kinase pathway. Research indicates that this chemotype offers a promising starting point for further optimization of kinase selectivity and potency in the context of oncological drug discovery . Consequently, it serves as a critical pharmacological tool for investigating PIM kinase biology, validating PIM as a therapeutic target, and exploring combination therapies to overcome resistance mechanisms in cancer research.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-11-6-4-10(5-7-11)9-18-14(21)13-15(22)19-12-3-1-2-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEWAHCNEHHKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with 4-chlorobenzyl chloride under basic conditions to form the N-(4-chlorobenzyl) derivative.

    Hydroxylation and Carboxamidation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amidation via Carbodiimide Activation

The primary synthesis route involves amide bond formation between ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and 4-chlorobenzylamine. The reaction employs N,N′-carbonyldiimidazole (CDI) as an activating agent in anhydrous DMF :

  • Activation Step : The carboxylate ester is converted to an imidazolide intermediate at 90°C under argon.

  • Amidation : Addition of 4-chlorobenzylamine to the activated intermediate yields the target carboxamide .

Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYield
1CDI, DMF90°C2 hr-
24-chlorobenzylamine90°C4 hr~95%

The product is characterized by ¹H-NMR and ESI-LC/MS (m/z 343.8 [M+H]⁺) .

Substituent Modifications

Structural analogs are synthesized via substitution reactions on the pyrido-pyrimidine core:

  • Methyl Group Introduction : Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate reacts with benzylamines to produce methyl-substituted derivatives .

  • Halogen Variations : Replacement of the 4-chlorobenzyl group with other halogens (e.g., 2-chloro, 4-fluoro) alters electronic properties and bioactivity.

Hydroxyl Group (C2-OH)

  • Esterification : Reacts with acyl chlorides to form esters (e.g., acetyl derivatives under basic conditions) .

  • Etherification : Alkylation with iodomethane or benzyl bromide in the presence of K₂CO₃ produces methoxy or benzyloxy analogs .

Carbonyl Group (C4=O)

  • Condensation Reactions : Forms hydrazones or semicarbazones with hydrazines, enhancing solubility for pharmacological studies .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, though this is rarely employed due to stability issues .

Chlorobenzyl Substituent

  • Nucleophilic Aromatic Substitution : The para-chloro group undergoes substitution with amines (e.g., piperidine) under high-temperature, polar aprotic conditions (DMF, 120°C).

Analytical Characterization

Key methods for verifying reaction outcomes:

TechniqueApplicationExample Data
¹H-NMR Confirms substitution patterns and hydrogen environmentsδ 11.58 (SO₂NH), δ 9.03 (CONH)
ESI-LC/MS Determines molecular weight and fragmentation patternsm/z 343.8 [M+H]⁺, 222 (base peak)
X-ray Diffraction Resolves crystal structure and molecular conformationsOrthorhombic lattice, P2₁2₁2₁ space group

Reaction Optimization Challenges

  • Solvent Sensitivity : Reactions in DMF require strict anhydrous conditions to prevent hydrolysis of intermediates .

  • Byproduct Formation : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control .

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity ProfileBiological Impact
8-Methyl Substitution Enhanced electron density at C4=OImproved analgesic activity
4-Fluoro Replacement Increased metabolic stabilityReduced cytotoxicity
N-Butylamide Derivative Higher lipophilicityExtended plasma half-life

Scientific Research Applications

Biological Activities and Therapeutic Applications

Research has indicated that N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide possesses several promising biological activities:

  • Antiviral Activity : The compound has demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L and a selectivity index (SI) of 17, suggesting its potential as an antiviral agent.
  • Anti-inflammatory Properties : Due to its structural characteristics, this compound may exhibit anti-inflammatory effects, making it suitable for developing treatments for inflammatory conditions.
  • Pain Management : The compound's pharmacological profile suggests potential applications in pain management therapies.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFindings
Demonstrated antiviral activity against influenza A with IC50 = 7.53 μmol/L.
Explored structure-activity relationships for similar compounds, indicating potential for further optimization in drug design.
Discussed the broader implications of pyrimidine derivatives in drug development, highlighting their role in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and physicochemical properties are influenced by substituents on the pyrido-pyrimidine core and the benzylamide side chain. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Modifications Biological Activity References
Target Compound N-(4-chlorobenzyl), 2-hydroxy, 4-oxo Analgesic activity (comparable to standard NSAIDs); potential antiviral activity
5d (Analog) 2-dimethylaminoethylamide, 9-methyl Methylation at pyrido-pyrimidine position 9 Anti-HSV-1 (2.2 log inhibition)
N-(4-chlorophenethyl)- derivative 4-chlorophenethyl side chain Benzyl → phenethyl substitution High anti-West Nile virus activity (low cytotoxicity)
N-(4-chlorophenyl)-6-methyl- derivative 6-methyl, N-(4-chlorophenyl) Benzyl → phenyl substitution; methyl at pyrido-pyrimidine position 6 Not explicitly reported, but structural similarity suggests potential bioactivity
8-Methylated Analog Methyl at pyrido-pyrimidine position 8 Methylation to optimize core interactions Enhanced analgesic activity compared to parent compound

Key Findings:

Side Chain Modifications :

  • The 4-chlorobenzyl group enhances lipophilicity and target binding compared to phenyl () or phenethyl () derivatives.
  • Phenethyl analogs (e.g., N-(4-chlorophenethyl)) show improved antiviral specificity, likely due to extended side-chain interactions .

Core Modifications: Methylation at position 8 or 9 of the pyrido-pyrimidine core significantly enhances biological activity. For example, the 9-methyl derivative (5d) showed 2.2 log inhibition of HSV-1, while position 8 methylation improved analgesia . Bioisosterism between 4-hydroxyquinolin-2-ones and pyrido-pyrimidine cores suggests overlapping pharmacophores, enabling scaffold-hopping strategies .

Activity Trends :

  • Antiviral Activity : Dependent on both core and side-chain substituents. Chlorine atoms and extended alkyl chains improve viral inhibition .
  • Analgesic Activity : All N-benzyl derivatives exhibit comparable activity in the "acetic acid writhing" model, but core methylation (e.g., position 8) enhances potency .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₇H₁₃ClN₃O₃* 342.76 2-hydroxy, 4-oxo, 4-chlorobenzylamide
5d (HSV-1 inhibitor) C₁₈H₁₉ClN₄O₃ 386.82 9-methyl, 2-dimethylaminoethylamide
N-(4-chlorophenethyl) analog C₁₈H₁₅ClN₃O₃ 356.78 Phenethyl side chain
Compound C₁₆H₁₂ClN₃O₂ 313.74 6-methyl, N-(4-chlorophenyl)

Biological Activity

N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H12ClN3O3C_{16}H_{12}ClN_3O_3 and a molecular weight of approximately 329.74 g/mol. Its structure consists of a pyrido-pyrimidine core with significant functional groups that enhance its biological activity, including a hydroxyl group and a chlorobenzyl substituent. The presence of these groups allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .

Antiviral Activity

One of the notable biological activities of this compound is its inhibitory effect against influenza A virus. Research indicates an IC50 value of 7.53 μmol/L, demonstrating significant antiviral properties with a selectivity index (SI) of 17 . This suggests potential as an antiviral agent, particularly in the context of influenza infections.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses . The specific pathways through which this compound exerts these effects require further investigation.

Pain Management

Preliminary studies suggest that this compound may have analgesic properties. Its structural similarity to other known analgesics indicates that it could interact with pain pathways effectively . However, detailed pharmacological studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. Recent advancements have focused on one-pot synthesis methods to enhance yield and reduce synthesis time . These methods not only streamline production but also allow for the exploration of structural modifications that could improve biological activity.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it's essential to compare it with structurally related compounds. Below is a summary table comparing some relevant derivatives:

Compound NameStructureIC50 (µmol/L)Selectivity Index
This compoundStructure7.5317
Pyrido[2,3-d]pyrimidine derivativeNot specifiedVariesNot specified
Other Pyrimidine DerivativeNot specifiedHigher than 10Varies

This table highlights the superior antiviral activity and selectivity index of this compound compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Screening : A study screened various pyrimidine derivatives for antiviral activity against influenza A, identifying this compound as one of the most effective candidates .
  • Inflammation Models : In vitro models assessing the anti-inflammatory effects demonstrated that this compound could significantly reduce markers associated with inflammation .
  • Analgesic Studies : Preliminary pain management studies indicated potential efficacy in reducing pain responses in animal models .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

The compound is typically synthesized via amidation reactions. A common method involves refluxing ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids with substituted benzylamines (e.g., 4-chlorobenzylamine) in ethanol for 10–12 hours . Purification involves cooling the reaction mixture, diluting with ether, and isolating the crystalline product via filtration. Solvents like DMF or THF are critical for optimizing reaction efficiency .

Q. How is the compound characterized analytically?

Structural confirmation relies on ¹H NMR (200–400 MHz, DMSO-d₆ or CDCl₃) to identify aromatic protons and amide signals. Elemental analysis validates purity, while mass spectrometry confirms molecular weight. For advanced structural insights, X-ray crystallography resolves zwitterionic forms in the solid state, as observed in related pyrido-pyrimidine derivatives .

Q. What experimental models are used for initial biological screening?

The acetic acid-induced writhing test in rodents is a standard model for assessing analgesic activity. Compounds are administered intraperitoneally, and writhes are counted over 20 minutes post-acetic acid injection. Activity is compared to reference analgesics (e.g., aspirin) . For antiviral screening, in vitro assays against HSV-1 or coronaviruses measure viral replication inhibition using plaque reduction or cytopathic effect assays .

Q. How do solubility properties impact purification and bioactivity testing?

The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. This necessitates salt formation or derivatization for in vivo studies. Dialkylaminoalkylamide derivatives show improved aqueous solubility, enabling direct testing without salt conversion .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for benzylamide derivatives?

Substituents on the benzyl group significantly influence bioactivity. For example, para-chloro substitution enhances analgesic potency compared to ortho- or meta-substituted analogs, likely due to improved lipophilicity and target binding . Bioisosteric replacement of the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one maintains activity, suggesting shared pharmacophores .

Q. How can bioisosteric replacements optimize pharmacokinetics?

Replacing the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one preserves analgesic activity while altering metabolic stability. Computational modeling (e.g., molecular docking) identifies conserved hydrogen-bonding interactions with cyclooxygenase (COX) enzymes, guiding rational bioisostere design .

Q. What strategies improve synthetic yields and reduce byproducts?

An optimized method involves slow addition of triethyl methanetricarboxylate to preheated 2-amino-4-methylpyridine, minimizing side reactions like N-alkylation. Excess reagent acts as both a solvent and condensing agent, achieving >70% yield and avoiding unwanted carboxamide byproducts .

Q. What mechanisms underlie its antiviral activity?

Derivatives inhibit herpes simplex virus (HSV-1) replication by >2 log units in vitro, likely via interference with viral DNA polymerase. Mechanistic studies use time-of-addition assays and enzyme inhibition kinetics to differentiate virucidal vs. replication-blocking effects .

Q. How do solubility and bioavailability challenges affect in vivo studies?

Rapid hepatic clearance is observed in analogs with piperidine rings. Strategies include PEGylation or prodrug formulations (e.g., ester derivatives) to enhance half-life. Pharmacokinetic profiling via LC-MS/MS in rodent plasma quantifies bioavailability and guides dosing regimens .

Q. How does this compound compare to other heterocyclic analgesics?

Compared to 4-hydroxyquinolin-2-one analogs, pyrido-pyrimidine derivatives exhibit similar potency but higher metabolic stability due to reduced CYP450-mediated oxidation. Comparative molecular field analysis (CoMFA) highlights steric and electrostatic differences in binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.